

Commercial Availability and Technical Guide for 2-Ethenylpyrazine-d3 in Analytical Applications

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Compound of Interest

Compound Name: 2-Ethenylpyrazine-d3

Cat. No.: B12363553

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For researchers, scientists, and professionals in drug development requiring stable isotope-labeled standards, **2-Ethenylpyrazine-d3** serves as a critical internal standard for mass spectrometry-based quantitative analyses. This guide provides an in-depth overview of its commercial availability, typical analytical specifications, and key experimental protocols for its use.

Commercial Sourcing:

2-Ethenylpyrazine-d3 is available from specialized chemical suppliers. One listed commercial source is Shanghai Saikerui Biotechnology Co., Ltd., as cataloged on ChemicalBook[1]. While detailed certificates of analysis for this specific compound are not always publicly accessible, the following sections outline the expected technical specifications and quality control procedures based on industry standards for deuterated analytical compounds.

Data Presentation: Expected Analytical Specifications

Quantitative data for a high-purity analytical standard like **2-Ethenylpyrazine-d3** would typically be presented as follows. The values provided are representative of high-quality deuterated standards used for analytical purposes.

Table 1: Physical and Chemical Properties

Property	Value
Chemical Name	2-Ethenyl-d3-pyrazine
Synonyms	2-Vinylpyrazine-d3
Molecular Formula	C ₆ H ₃ D ₃ N ₂
Molecular Weight	109.14 g/mol
CAS Number	Not available
Appearance	Colorless to light yellow liquid or solid
Storage	2-8°C, protected from light

Table 2: Representative Quality Control Specifications

Parameter	Specification	Method
Chemical Purity	≥98%	HPLC/GC
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry, NMR
Isotopic Purity (d3)	≥98.5%	Mass Spectrometry
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry

Experimental Protocols

The utility of **2-Ethenylpyrazine-d3** as an internal standard is predicated on its high chemical and isotopic purity. The following are detailed methodologies for the verification of these parameters and its application in quantitative analysis.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

- Objective: To determine the chemical purity of **2-Ethenylpyrazine-d3** by separating it from any non-labeled or other impurities.

- Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Method:
 - Prepare a 1 mg/mL solution of **2-Ethenylpyrazine-d3** in a suitable solvent (e.g., dichloromethane or methanol).
 - Set the GC oven temperature program: initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
 - Set the injector and detector temperatures to 250°C.
 - Inject 1 μ L of the sample.
 - The purity is calculated based on the area percent of the principal peak relative to all other peaks detected by the FID.

Protocol 2: Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

- Objective: To confirm the isotopic enrichment and distribution (d0, d1, d2, d3) of the labeled compound.
- Instrumentation: High-resolution mass spectrometer (HRMS) coupled with either GC or liquid chromatography (LC) for sample introduction[2][3][4].
- Method:
 - Prepare a dilute solution (e.g., 1-10 μ g/mL) of the standard in a compatible solvent.
 - Infuse the sample directly or via chromatography into the mass spectrometer.
 - Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

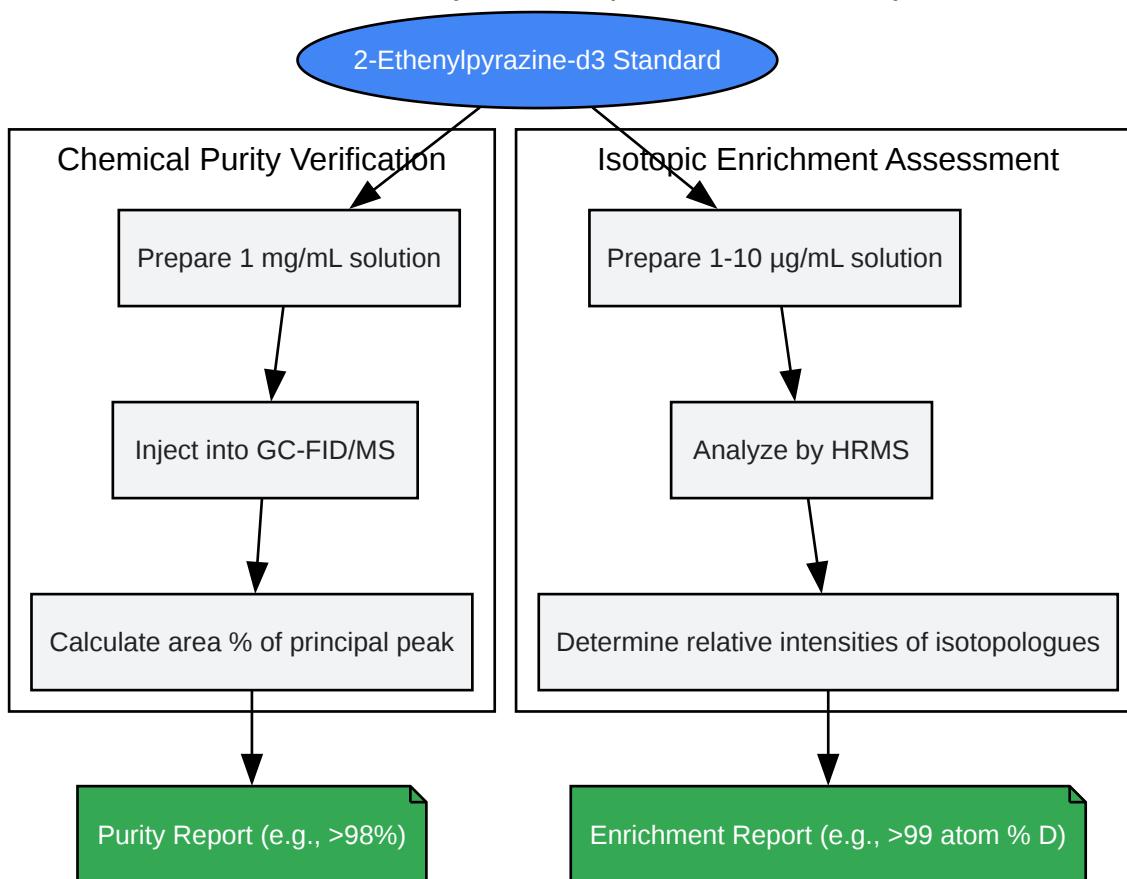
- Determine the relative intensities of the ion corresponding to the unlabeled compound (d0) and the deuterated isotopologues (d1, d2, d3).
- The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to all other isotopologues. A general method for this calculation involves comparing the measured isotope distribution with theoretically calculated distributions at various enrichment levels[5].

Protocol 3: Application in Stable Isotope Dilution Analysis (SIDA)

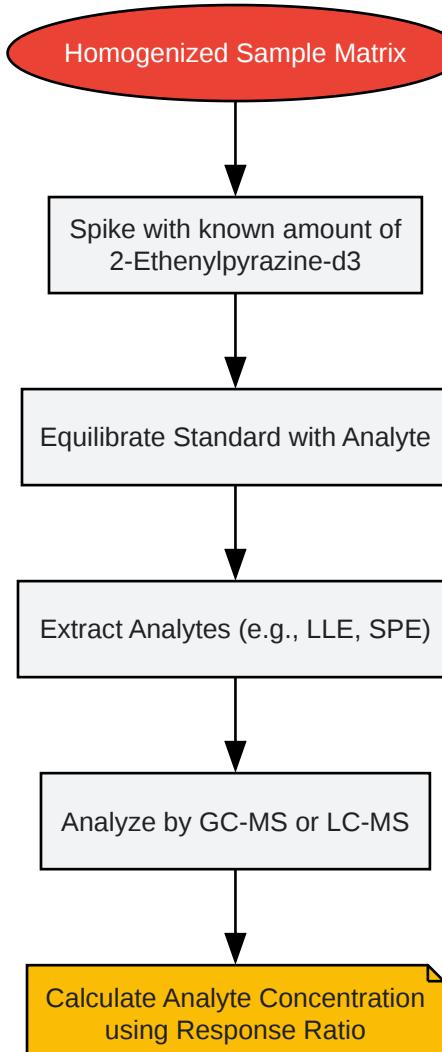
- Objective: To accurately quantify the unlabeled 2-Ethenylpyrazine in a complex matrix (e.g., food, environmental sample).
- Workflow:
 - Sample Preparation: Homogenize the sample matrix.
 - Spiking: Add a known amount of the **2-Ethenylpyrazine-d3** internal standard to the sample. Allow the standard to equilibrate with the analyte in the matrix.
 - Extraction: Perform an appropriate extraction of the analyte and internal standard from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).
 - Analysis: Analyze the extract by GC-MS or LC-MS. Monitor for the characteristic ions of both the unlabeled analyte and the deuterated internal standard.
 - Quantification: Calculate the concentration of the analyte based on the response ratio of the analyte to the internal standard and a pre-established calibration curve.

Mandatory Visualizations

Workflow for Purity and Isotopic Enrichment Analysis



Stable Isotope Dilution Analysis (SIDA) Workflow

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References

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